molecular formula C9H7ClN2 B1313208 3-Chloro-4-isoquinolinamine CAS No. 342899-38-1

3-Chloro-4-isoquinolinamine

Cat. No. B1313208
M. Wt: 178.62 g/mol
InChI Key: IRWRZLORRDTXHM-UHFFFAOYSA-N
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Description

3-Chloro-4-isoquinolinamine is a chemical compound with the CAS Number: 342899-38-1. It has a molecular weight of 178.62 and its IUPAC name is 3-chloro-4-isoquinolinamine . It is a solid substance and is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-isoquinolinamine is 1S/C9H7ClN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and hydrogen atoms.


Physical And Chemical Properties Analysis

3-Chloro-4-isoquinolinamine is a solid substance . It is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

One area of focus in the research on 3-Chloro-4-isoquinolinamine derivatives involves the synthesis and characterization of these compounds. For instance, a wide range of 4-chloro-3,4-dihydroquinazolines, which share structural similarities with 3-Chloro-4-isoquinolinamine, have been synthesized and tested for their biological activities. These compounds have shown potential in anti-malarial, anti-microbial, and anti-tuberculosis activities, indicating their significance in medicinal chemistry and drug discovery (Patel et al., 2020).

Biological Activity and Mechanisms

The biological activities of 3-Chloro-4-isoquinolinamine derivatives have been extensively studied, with some compounds showing potent antitumor properties. For instance, derivatives designed and synthesized based on 3-aryl-1-isoquinolinamines have exhibited excellent potency against different human tumor cell lines. These compounds were found to induce G2/M phase arrest in HeLa cells, which is closely associated with the induction of apoptosis, showcasing their therapeutic potential in cancer treatment (Yang et al., 2010).

Analytical and Diagnostic Applications

In addition to therapeutic applications, 3-Chloro-4-isoquinolinamine derivatives have been explored for their analytical and diagnostic utility. For example, the mass spectrometric behavior of various substituted isoquinoline-3-carboxamides, including those similar to 3-Chloro-4-isoquinolinamine, has been studied for their potential in clinical, forensic, and sports drug testing. These studies provide insights into the mechanisms underlying the unusual fragmentation behavior of this class of compounds and highlight their utility in developing LC/MS-based screening procedures (Beuck et al., 2009).

Potential in Drug Discovery

Research has also delved into the potential of 3-Chloro-4-isoquinolinamine derivatives in drug discovery, especially in the context of antimalarial and antitubercular activities. Certain derivatives have been identified as potent inhibitors of drug-resistant Plasmodium falciparum in vitro, demonstrating their potential as leads in the development of new antimalarial drugs (Gutteridge et al., 2011).

Safety And Hazards

The safety information for 3-Chloro-4-isoquinolinamine indicates that it may be harmful if swallowed or if it comes into contact with the eyes . The recommended precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

3-chloroisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWRZLORRDTXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442685
Record name 3-Chloro-4-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-isoquinolinamine

CAS RN

342899-38-1
Record name 3-Chloro-4-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342899-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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